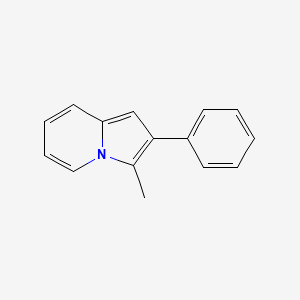

3-Methyl-2-phenylindolizine

Description

Structure

3D Structure

Properties

CAS No. |

6028-82-6 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-methyl-2-phenylindolizine |

InChI |

InChI=1S/C15H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(12)14/h2-11H,1H3 |

InChI Key |

YDLXFXKITUKKAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2 Phenylindolizine and Its Derivatives

Foundational Strategies for Indolizine (B1195054) Skeleton Construction

The construction of the indolizine skeleton, a fused heterocyclic system comprising a pyridine (B92270) and a pyrrole (B145914) ring with a shared nitrogen atom, relies on several foundational synthetic strategies. rsc.orgjbclinpharm.orgsioc-journal.cn These approaches generally involve either building the five-membered pyrrole ring onto a pre-existing pyridine scaffold or, less commonly, constructing the six-membered pyridine ring from a functionalized pyrrole derivative. chemicalbook.combohrium.comresearchgate.net The most prominent and versatile methods include classical condensation reactions, 1,3-dipolar cycloadditions involving pyridinium (B92312) ylides, and various intramolecular cyclization processes, often mediated by transition metals. jbclinpharm.orgderpharmachemica.com

Condensation reactions represent some of the earliest and most direct methods for synthesizing the indolizine nucleus. The Scholtz reaction, for instance, involves treating 2-methylpyridine (B31789) (α-picoline) with acetic anhydride (B1165640) at high temperatures to yield 2-methylindolizine. jbclinpharm.org While historically significant, these classical methods, including the Chichibabin reaction, often require harsh conditions and may offer limited scope for introducing specific substituents like those in 3-methyl-2-phenylindolizine. rsc.orgrsc.org

More contemporary condensation strategies have been developed to improve yields and expand substrate scope. A notable example is a three-component synthesis that condenses 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles, providing access to diversely substituted indolizines. rsc.org Another approach involves the Knoevenagel condensation followed by an intramolecular aldol (B89426) cyclization, which allows for the introduction of a variety of substituents on both the pyridine and pyrrole rings of the indolizine core. rsc.org These methods offer more controlled and versatile pathways to functionalized indolizines compared to their classical counterparts.

Among the most powerful and widely employed strategies for indolizine synthesis is the 1,3-dipolar cycloaddition reaction. rsc.orgjbclinpharm.orgsioc-journal.cnorganic-chemistry.orgacs.org This method is highly convergent and typically involves the reaction of a pyridinium N-ylide, serving as the 1,3-dipole, with a dipolarophile, usually an electron-deficient alkene or alkyne. nih.govnih.govscispace.com The reaction proceeds through a concerted [3+2] cycloaddition mechanism, initially forming a dihydroindolizine intermediate that subsequently aromatizes, often via oxidation, to yield the stable indolizine product. nih.govresearchgate.net

The key intermediate in this cycloaddition is the pyridinium N-ylide. This species is typically generated in situ by treating a quaternary pyridinium salt with a base. nih.govnih.gov The pyridinium salt is formed by the alkylation of a pyridine derivative. The methylene (B1212753) group adjacent to the positively charged nitrogen becomes acidic and can be deprotonated to form the reactive ylide. The stability and reactivity of the ylide are heavily influenced by the substituent on the exocyclic carbon; electron-withdrawing groups (e.g., carbonyl, ester, cyano) are crucial for stabilizing the negative charge and facilitating the reaction under mild conditions. nih.govnih.gov The annulation, or ring-forming, pathway involves the nucleophilic attack of the ylide onto the dipolarophile, followed by ring closure to construct the five-membered ring of the indolizine system. nih.gov

The choice of the dipolarophile is critical for the success of the 1,3-dipolar cycloaddition. The reaction partners for pyridinium ylides are typically electron-deficient π-systems, such as α,β-unsaturated esters, ketones, nitriles, and acetylenic esters. nih.govscispace.comnih.gov The presence of electron-withdrawing groups on the alkene or alkyne lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide. scispace.com

When alkynes are used as dipolarophiles, the cycloaddition directly yields an intermediate that aromatizes to the indolizine. nih.govresearchgate.net If an alkene is used, the initial cycloadduct is a tetrahydroindolizine derivative, which requires a subsequent oxidation step to achieve the aromatic indolizine core. rsc.orgorganic-chemistry.org This oxidation can occur spontaneously with air or may require the addition of a specific oxidizing agent like TEMPO or palladium on carbon (Pd/C). organic-chemistry.orgnih.gov

| Pyridinium Ylide Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1,2-Dicarboxylate-3-benzoylindolizine | High | jbclinpharm.org |

| N-acetonylpyridinium bromide | 1-Chloro-2-nitrostyrene | Base, aerobic oxidation | 1-Nitroindolizine derivative | Moderate | nih.gov |

| Pyridinium salt (various) | Ethyl propiolate | Base, various solvents | 1-Ethoxycarbonylindolizine | Up to 81% | nih.gov |

| Pyridinium salt | Electron-deficient alkenes | Base, TEMPO (oxidant) | Multisubstituted indolizine | Good | organic-chemistry.org |

Intramolecular cyclization strategies provide another major avenue to the indolizine skeleton. These methods involve the construction of a pyridine derivative bearing a side chain that is suitably functionalized to undergo ring closure to form the five-membered ring. rsc.orgsioc-journal.cnorganic-chemistry.org This approach offers excellent control over the substitution pattern of the final product. The key step is the formation of a C-C or C-N bond between the pyridine ring and the side chain. Cycloisomerization, a specific type of intramolecular reaction, involves the rearrangement of a linear precursor, such as a propargyl-substituted pyridine, into the bicyclic indolizine structure, often with high atom economy. rsc.orgnih.gov

In recent years, transition metal catalysis has revolutionized intramolecular cyclization approaches to indolizines, enabling reactions to proceed under mild conditions with high efficiency and selectivity. rsc.orgjbclinpharm.orgsioc-journal.cnnih.gov Various metals, including copper (Cu), palladium (Pd), gold (Au), and silver (Ag), have been shown to be effective catalysts for the cycloisomerization of precursors like 2-propargylpyridines or 2-alkynylpyridines. rsc.orgnih.govnih.gov

The general mechanism involves the activation of the alkyne's triple bond by the π-philic metal catalyst, which facilitates a nucleophilic attack from the pyridine nitrogen. nih.gov This forms a bicyclic intermediate that subsequently rearomatizes to the final indolizine product. The choice of catalyst can be crucial for the reaction's outcome and regioselectivity. For example, Gevorgyan and co-workers demonstrated that silver catalysts favor the formation of 1,3-disubstituted indolizines from propargylpyridines, while gold catalysts can lead to 1,2-disubstituted products via an alkyne-vinylidene isomerization cascade. nih.gov

| Catalyst | Substrate | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Cu(I) iodide | 2-(2-Enynyl)pyridines | Cyclization in presence of a nucleophile | Substituted indolizines | rsc.org |

| Pd(II) chloride | 2-(2-Enynyl)pyridines | Cyclization with allyl chlorides | 2-Allylindolizines | rsc.org |

| Au(I) or Au(III) | Propargylpyridines | Alkyne-vinylidene isomerization | 1,2-Disubstituted indolizines | nih.gov |

| Ag(I) | Propargylpyridines | Intramolecular hydroamination/aromatization | 1,3-Disubstituted indolizines | nih.gov |

| Pd/Cu | Propargyl amines/amides and heteroaryl bromides | Tandem coupling and cycloisomerization | 3-Aminoindolizines | organic-chemistry.org |

| Rh(I) | Pyrrole derivatives with alkynes | Intramolecular hydroarylation | Complex benzo[e]pyrido[1,2-a]indoles | rsc.org |

Intramolecular Cyclization and Cycloisomerization Processes

Metal-Free Cyclization Approaches

In recent years, the development of metal-free synthetic routes for indolizine synthesis has gained considerable attention to avoid the use of expensive, toxic, and often difficult-to-remove transition-metal catalysts. nih.govorganic-chemistry.org These methods provide environmentally benign and cost-effective alternatives for constructing the indolizine core. nih.gov

One prominent metal-free strategy involves the one-pot reaction of pyridines, α-halo carbonyl compounds, and electron-deficient alkenes. organic-chemistry.org This approach utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organic oxidant to facilitate the final oxidative dehydrogenation step, leading to multisubstituted indolizines under mild conditions. organic-chemistry.org The reaction proceeds via a 1,3-dipolar cycloaddition mechanism and is noted for its use of readily available starting materials. organic-chemistry.org

Iodine-mediated domino cyclization represents another effective metal-free approach. acs.org This method can be used for the one-pot synthesis of complex fused heterocyclic systems, such as indolizine-fused chromones, from simple starting materials like pyridines and ethyl (E)-3-(2-acetylphenoxy)acrylates. acs.org The reaction operates under mild, open-air conditions, highlighting its practicality. acs.org

Furthermore, cascade reactions initiated by a Michael addition of 2-alkylazaarene derivatives to bromonitroolefins provide a pathway to functionalized indolizines. nih.gov This sequence involves a Michael addition, tautomerization, intramolecular nucleophilic substitution, and elimination of a nitro group to yield the final product. nih.gov Acid-catalyzed two-component reactions have also been developed, offering a mild and highly efficient one-step method to form the indolizine ring with high yields under metal-free conditions. acs.org

These metal-free methods showcase the progress in synthesizing polysubstituted indolizines through intramolecular C-N bond formation and C-H bond cleavage, offering straightforward pathways from precursors like pyridyl chalcones. nih.gov

Modern and Advanced Synthetic Transformations

Modern synthetic chemistry has introduced a variety of advanced transformations for constructing the indolizine framework, emphasizing efficiency, atom economy, and the ability to create complex molecular architectures. These methods include radical-mediated reactions, electrochemistry, and sophisticated organocatalysis.

Radical-induced synthetic strategies have become increasingly prominent for indolizine synthesis due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds. rsc.org These approaches often exhibit high atom- and step-economy. rsc.org A notable example is the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.orgresearchgate.net This process provides a direct route to structurally diverse 1,2,3-trisubstituted indolizines. rsc.orgresearchgate.net

Copper-catalyzed oxidative coupling-annulation reactions offer another powerful tool. A one-pot synthesis from 2-alkylazaarenes and terminal alkenes, using a copper catalyst and air as the oxidant, provides an atom-economic route to indolizines. organic-chemistry.org The mechanism is believed to involve radical intermediates and copper-mediated oxidation steps. organic-chemistry.org

Palladium- and copper-catalyzed tandem reactions have also been successfully employed. An efficient one-step synthesis of 3-aminoindolizines from heteroaryl bromides and propargyl amines proceeds via a sequential cross-coupling/cycloisomerization process, catalyzed by a Pd/Cu system. researchgate.net This methodology demonstrates the power of combining multiple catalytic cycles in a single pot to build complex molecules from simple precursors. researchgate.net

Below is a table summarizing selected radical and cross-coupling methodologies for indolizine synthesis.

| Methodology | Reactants | Catalyst/Reagent | Key Features |

| Radical Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Sulfoxonium ylides | Not specified | Provides access to structurally diverse methylthio-substituted indolizines. rsc.orgresearchgate.net |

| Copper-Catalyzed Oxidative Coupling-Annulation | 2-Alkylazaarenes, Terminal alkenes | Cu(OAc)₂ | Simple, efficient, and atom-economic one-pot reaction under air. organic-chemistry.org |

| Pd/Cu-Catalyzed Sequential Cross-Coupling/Cycloisomerization | Heteroaryl bromides, Propargyl amines | Pd/Cu catalysts | One-step synthesis of 3-aminoindolizines via a tandem reaction. researchgate.net |

Electrosynthesis has emerged as a powerful and green alternative to conventional methods that rely on chemical oxidants. acs.orgnih.govnih.gov Electro-oxidative cascade reactions can be used to construct heterocyclic substituted indolizine derivatives without the need for external oxidants or transition-metal catalysts. acs.orgnih.gov In this approach, electricity serves as the primary energy input to drive the reaction, which proceeds via sp³ C-H bond functionalization and annulation. acs.orgnih.gov A key advantage of this method is that molecular hydrogen is often the only byproduct, making it an environmentally friendly process. acs.orgnih.gov

The mechanism can involve the initial oxidation of a species like iodide to an iodine radical, which then reacts with a substrate to form an intermediate. acs.org This intermediate subsequently reacts with pyridine, followed by an intermolecular cycloaddition-type reaction and further anodic oxidation to yield the final aromatized indolizine product. acs.org

Cascade reactions, which involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, are highly efficient for building molecular complexity. nih.govresearchgate.netrsc.org Base-promoted cascade reactions, for instance, can combine multiple elemental steps in a single pot under mild, metal-free conditions to form complex heterocyclic systems. nih.govresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has provided novel and powerful strategies for indolizine synthesis. A particularly effective approach is the use of amine and N-heterocyclic carbene (NHC) relay catalysis. acs.orgacs.org This metal-free catalytic strategy enables the synthesis of indolizines through a Michael addition-[3+2] fusion of azaarenes and α,β-unsaturated aldehydes. acs.orgacs.orgorganic-chemistry.org

In this relay catalysis, an amine catalyst first activates the α,β-unsaturated aldehyde for a Michael addition with a 2-substituted pyridine derivative. The resulting adduct then serves as a precursor for a subsequent [3+2] annulation reaction catalyzed by an NHC. acs.org This dual catalytic system allows for the construction of structurally diverse indolizines under mild conditions. acs.org The enantioselective synthesis of related 5,6-dihydroindolizines has also been achieved using NHC catalysis, proceeding through a cascade process involving Michael-aldol-lactonization-decarboxylation. nih.gov

The table below provides an overview of the amine-NHC relay catalysis for indolizine synthesis.

| Catalyst System | Reactants | Key Reaction Steps | Outcome |

| Amine and NHC Relay Catalysis | 2-Substituted azaarenes, α,β-Unsaturated aldehydes | 1. Amine-catalyzed Michael addition2. NHC-catalyzed [3+2] annulation | Metal-free synthesis of structurally diverse indolizines. acs.orgacs.org |

| NHC Catalysis | α,β-Unsaturated aldehydes, Substituted pyrrole derivatives | Michael-aldol-lactonization-decarboxylation cascade | Enantioselective synthesis of 5,6-dihydroindolizines. nih.gov |

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of target molecules. In the synthesis of substituted indolizines, several strategies have been developed to achieve this control.

For instance, in palladium-catalyzed annulations of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates, the regioselectivity of the reaction is highly dependent on the choice of the phosphine (B1218219) ligand used with the palladium catalyst. organic-chemistry.org This highlights the crucial role of the ligand environment in directing the outcome of transition-metal-catalyzed reactions.

Enantioselective synthesis, which produces a specific stereoisomer of a chiral molecule, has been successfully applied to indolizine-related structures. Rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction enables a highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Similarly, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective synthesis of 5,6-dihydroindolizines, demonstrating the power of organocatalysis in controlling stereochemistry. nih.gov Base-promoted cascade reactions can also proceed with high selectivity, leading to specific isomers of complex products like (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.gov

Green Chemistry Principles in Indolizine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into the synthesis of indolizines. researchgate.net A key focus is the use of environmentally benign solvents or solvent-free conditions. researchgate.net For example, one-pot indolizine synthesis has been achieved using lipases from Candida antarctica as biocatalysts in water, a green solvent. nih.govnih.gov This biocatalytic approach offers high catalytic activity and selectivity under mild conditions. nih.gov The use of ultrasound irradiation can further enhance these reactions, leading to pure products in very short reaction times. nih.gov

Microwave-assisted organic synthesis is another green tool that significantly reduces reaction times (from hours to minutes), increases yields and selectivity, and lowers chemical waste compared to conventional heating methods. tandfonline.com Solvent-free synthesis is also a valuable strategy for minimizing environmental impact. Copper-catalyzed reactions of pyridine, acetophenone, and nitroalkenes have been developed under solvent-free conditions, achieving high yields of indolizines. researchgate.net These approaches align with the broader goal of developing more sustainable methods for producing valuable chemical compounds. researchgate.net

Chemical Reactivity and Functionalization of 3 Methyl 2 Phenylindolizine

Electrophilic Substitution Reactions on the Indolizine (B1195054) Nucleus

Electrophilic substitution in indolizines preferentially occurs at the C-3 position, and if that is occupied, then at the C-1 position.

The protonation of 3-methyl-substituted indolizines is a subject of interest due to the potential for dual reactivity at the C-1 and C-3 positions. Studies on related compounds, such as 3,7-dimethyl-indolizinium perchlorates, have shown that protonation can occur at either C-1 or C-3 depending on the reaction conditions. In trifluoroacetic acid, protonation is observed preferentially at the C-1 position. However, in a more dilute hydrochloric acid solution, a mixture of C-1 and C-3 protonated species is formed. The anomalous protonation at the C-1 position is attributed to the steric hindrance posed by the 3-methyl group. nih.gov

Table 1: Protonation Sites of 3-Methyl-Substituted Indolizines under Different Acidic Conditions

| Compound | Acidic Medium | Predominant Protonation Site |

| 3,7-dimethyl-indolizinium perchlorate | Trifluoroacetic acid | C-1 |

| 3,7-dimethyl-indolizinium perchlorate | Dilute Hydrochloric Acid | Mixture of C-1 and C-3 |

Nitration: The nitration of indolizine derivatives is highly dependent on the reaction conditions. For 2-phenylindolizine (B189232), nitration with a mixture of nitric and sulfuric acid results in the formation of 2-(4-nitro-phenyl)indolizine, where substitution occurs on the phenyl ring. nih.gov In contrast, using nitric acid alone can lead to the formation of 1,3-dinitro-2-phenylindolizine, indicating substitution on the indolizine nucleus itself. nih.gov Kinetic studies on the nitration of 1-methyl-2-phenylindolizine (B15069248) have shown that the reaction proceeds through the conjugate acid of the indolizine.

Nitrosation: The reaction of 2-phenylindolizine with nitrous acid leads to the formation of 3-nitroso-2-phenylindolizine (B3823006) in good yields. nih.gov Similar to nitration, kinetic studies of the nitrosation of 1-methyl-2-phenylindolizine suggest that the reaction involves the attack of dinitrogen trioxide on the neutral indolizine molecule.

Diazo Coupling: Diazo coupling reactions on the indolizine ring typically occur at the C-3 position. However, since the 3-position is blocked in 3-Methyl-2-phenylindolizine, the reaction would be expected to occur at the C-1 position.

Table 2: Electrophilic Substitution Reactions of Phenyl-Substituted Indolizines

| Reaction | Reagents | Product(s) |

| Nitration of 2-phenylindolizine | HNO₃/H₂SO₄ | 2-(4-nitrophenyl)indolizine |

| Nitration of 2-phenylindolizine | HNO₃ | 1,3-dinitro-2-phenylindolizine |

| Nitrosation of 2-phenylindolizine | HONO | 3-nitroso-2-phenylindolizine |

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. mt.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where a carbocation, generated from an alkyl halide and a Lewis acid catalyst like AlCl₃, is attacked by the electron-rich aromatic ring. mt.comchemistrysteps.com For this compound, with the C-3 position blocked, alkylation is expected to occur at the C-1 position. However, a significant limitation of Friedel-Crafts alkylation is the possibility of carbocation rearrangements, which can lead to a mixture of products. chemistrysteps.com

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.org In contrast to alkylation, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. mt.com For indolizine derivatives, acylation is a reliable method for functionalization. Given the substitution pattern of this compound, acylation is anticipated to take place at the C-1 position. A general method for the 3-acylation of indoles using acyl chlorides and dialkylaluminum chloride has been developed, which proceeds under mild conditions without the need for N-H protection. organic-chemistry.org

The halogenation of electron-rich aromatic compounds is a common electrophilic substitution reaction. For indolizines, direct halogenation can be achieved using various halogenating agents. While specific studies on the halogenation of this compound are not extensively documented, related heterocyclic systems provide insights. For instance, palladium-catalyzed C-H halogenation has been achieved using copper halides. nih.gov Electrophilic aromatic bromination is a widely used method to prepare aryl bromides, which are versatile synthetic intermediates. nih.gov Reagents like N-bromosuccinimide (NBS) are commonly employed for allylic and benzylic brominations, and can also be used for the bromination of electron-rich aromatic rings. nih.gov Given the electron-rich nature of the indolizine ring, it is expected that this compound would undergo halogenation, likely at the C-1 position, under appropriate conditions.

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, offering high efficiency and selectivity.

C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical approach to introduce new bonds onto a molecule without the need for pre-functionalized starting materials. For indolizine derivatives, palladium-catalyzed C-H functionalization has been a significant area of research. These reactions often proceed with high regioselectivity, targeting specific C-H bonds based on the electronic and steric properties of the substrate and the nature of the catalyst.

Palladium-catalyzed C-H activation has been successfully applied to achieve ortho-alkenylation and acetoxylation of phenols, proceeding through a seven-membered cyclopalladated intermediate. nih.gov Cationic palladium(II) complexes have been shown to be highly reactive towards the C-H activation of arylureas at room temperature. beilstein-journals.org While directing group-assisted strategies for proximal C-H activation are well-established, recent advancements have focused on achieving distal meta and para-C-H functionalization. rsc.org For this compound, transition metal-catalyzed C-H functionalization offers a promising route to introduce a variety of substituents at positions that are not readily accessible through classical electrophilic substitution reactions. The phenyl group at the 2-position could potentially act as a directing group, guiding the functionalization to the ortho positions of the phenyl ring or to the C-1 position of the indolizine nucleus.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, and indolizines are no exception. While traditional cross-coupling reactions involving pre-functionalized indolizines are known, recent advancements have highlighted the utility of direct C-H activation and arylation.

Mechanistic studies, combining experimental and computational data, strongly suggest an electrophilic substitution pathway for this transformation. This underscores the nucleophilic character of the C-3 position in indolizines. In a related context, palladium-catalyzed C-H arylation of 2-phenylpyridine (B120327) derivatives with diaryliodonium salts has been extensively studied. Given the structural similarity, it is plausible that this compound could undergo palladium-catalyzed C-H functionalization at other positions on the indolizine ring or the phenyl substituent, although specific examples are not prevalent in the literature.

Table 1: Palladium-Catalyzed Arylation of Indolizines

| Entry | Indolizine Substrate | Aryl Bromide | Product | Yield (%) |

| 1 | 2-Cyanoindolizine | 4-Nitrophenyl bromide | 3-(4-Nitrophenyl)-2-cyanoindolizine | 91 |

| 2 | 2-Cyanoindolizine | 4-Methoxyphenyl bromide | 3-(4-Methoxyphenyl)-2-cyanoindolizine | 85 |

| 3 | 2-Methylindolizine | 4-Nitrophenyl bromide | 3-(4-Nitrophenyl)-2-methylindolizine | 88 |

| 4 | 2-Methylindolizine | 4-Methoxyphenyl bromide | 3-(4-Methoxyphenyl)-2-methylindolizine | 76 |

| 5 | Indolizine | Naphthyl bromide | 3-(Naphthyl)indolizine | 72 |

| 6 | Indolizine | Bromothiophene | 3-(Thiophenyl)indolizine | 65 |

Copper-Catalyzed Transformations

Copper catalysis offers a complementary approach to palladium for the functionalization of N-heterocycles. While specific examples involving this compound are scarce, the broader reactivity of related systems provides valuable insights. For instance, copper-promoted ortho-directed C-H amination of 2-arylpyridines with NH-heterocycles has been reported. This reaction demonstrates high regioselectivity and atom economy, proceeding via a copper-mediated C-N coupling. The pyridyl group in 2-arylpyridines acts as a directing group, a role that the pyridine (B92270) moiety in this compound could potentially fulfill in analogous transformations.

Furthermore, copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been developed, showcasing the versatility of copper catalysts in C-N bond formation. The synthesis of functionalized indolizines via copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids is another relevant methodology, although it pertains to the construction of the indolizine ring rather than its subsequent functionalization.

Rhodium and Iridium Catalysis in Indolizine Modifications

Rhodium and iridium catalysts are well-known for their ability to mediate C-H activation and functionalization reactions, offering powerful strategies for the modification of complex organic molecules. The application of these catalysts to indolizine systems, particularly those bearing a 2-phenyl substituent, is an area of growing interest.

Rhodium-catalyzed C-H activation and annulation reactions have been successfully applied to 2-phenylpyridines and 2-arylindoles, which are structurally analogous to this compound. These transformations often proceed via a chelation-assisted mechanism, where the nitrogen atom of the heterocyclic ring directs the metal catalyst to a nearby C-H bond. For example, rhodium(III)-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes provides access to complex fused heterocyclic systems. It is conceivable that this compound could undergo similar transformations, leading to the construction of novel polycyclic architectures.

Cycloaddition Reactions and Formation of Fused Systems

The π-electron-rich nature of the indolizine ring system makes it an excellent participant in cycloaddition reactions, providing a direct route to complex fused heterocyclic structures. The [8+2] cycloaddition is a particularly noteworthy transformation for indolizines, leading to the formation of cyclazines.

[8+2] Cycloaddition for Cyclazine Formation

Indolizines can act as 8π components in [8+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield cycl[3.2.2]azines. This reaction is a powerful tool for the construction of these unique 12π-electron systems. The reaction of 2-phenylindolizine, a close analog of this compound, with DMAD has been reported to proceed in the presence of a palladium on carbon (Pd/C) catalyst upon heating. The presence of the methyl group at the C-3 position in this compound is not expected to inhibit this reaction and may influence the regioselectivity of the cycloaddition with unsymmetrical alkynes.

The reaction of 6-nitroindolizine with DMAD has been shown to produce the expected nitrocyclazine along with a cyclazine product resulting from the elimination of the nitro group. This suggests that the reaction proceeds through a dihydrocyclazine intermediate.

Table 2: [8+2] Cycloaddition of Indolizines with DMAD

| Indolizine Reactant | Dienophile | Catalyst/Conditions | Product |

| Indolizine | DMAD | Pd/C, Toluene, heat | 1,2-Dicarbomethoxycycl[3.2.2]azine |

| 2-Phenylindolizine | DMAD | Pd/C, heat | 1,2-Dicarbomethoxy-4-phenylcycl[3.2.2]azine |

| 6-Nitroindolizine | DMAD | Toluene, heat | 1,2-Dicarbomethoxy-7-nitrocycl[3.2.2]azine and 1,2-Dicarbomethoxycycl[3.2.2]azine |

Mechanistic Aspects of Cascade Cycloadditions

The mechanism of the [8+2] cycloaddition of indolizines has been the subject of theoretical studies, which suggest the possibility of multiple pathways. A concerted, one-step mechanism is generally preferred, particularly with non-polar dienophiles. However, a stepwise mechanism involving an initial electrophilic attack of the dienophile on the electron-rich C-3 position of the indolizine, followed by a nucleophilic ring closure, can also occur, especially with highly polarized dienophiles.

Cascade reactions involving an initial Michael addition followed by an intramolecular cyclization and aromatization can also lead to the formation of functionalized indolizines. While these are typically methods for the synthesis of the indolizine ring itself, the underlying principles of sequential bond formation are relevant to understanding the broader reactivity of the system.

Nucleophilic Reactivity and Additions

The indolizine ring is generally considered to be electron-rich, with the highest electron density at the C-3 position, making it susceptible to electrophilic attack. However, the nucleophilic character of indolizines can also be exploited in certain reactions. For instance, indolizine derivatives can act as nucleophiles in reactions with activated electrophiles. An example of this is the reaction of indolizines with 1-methyl-2-phenyl-3-nitrosoindole activated with benzoyl chloride, where the indolizine acts as the nucleophile.

Furthermore, the introduction of a suitable leaving group on the indolizine ring can enable nucleophilic substitution reactions. For example, 5-chloroindolizines have been shown to undergo nucleophilic displacement with various nucleophiles, providing a route to 5-functionalized indolizines. This demonstrates that, with appropriate activation, positions on the indolizine ring other than C-3 can be subject to nucleophilic attack. While direct nucleophilic addition to the unsubstituted this compound ring is not a commonly reported transformation, these examples highlight the potential for such reactivity under specific conditions.

Oxidation and Reduction Pathways of the Indolizine Core

The indolizine nucleus is susceptible to oxidation, with reactions often proceeding via pathways that disrupt the aromaticity of the five-membered pyrrole (B145914) ring. Reduction of the core is less commonly explored but is presumed to follow pathways typical for electron-rich heteroaromatic systems.

Oxidation Pathways

The oxidation of substituted indolizines, including those with a 2-phenyl group, has been investigated primarily through photooxygenation and electrochemical methods. These studies reveal that the reaction pathway and resulting products are highly dependent on the specific conditions employed. nih.govccspublishing.org.cn

Photooxygenation of substituted indolizines proceeds via a singlet oxygen mechanism. nih.govacs.org The reaction's course is significantly influenced by the solvent. In methanol (B129727), the proposed mechanism involves a peroxidic zwitterion intermediate, which undergoes methanol trapping. This leads to the cleavage of the C3–N bond and the opening of the pyrrole ring. nih.govacs.org In contrast, when the reaction is conducted in acetonitrile (B52724), a dioxetane intermediate across the C2–C3 bond is believed to form. Subsequent homolysis of the O–O bond in the dioxetane yields different degradation products. nih.govacs.org

Electrochemical studies on 2-phenylindolizine have shown that it undergoes oxidation at relatively low potentials. ccspublishing.org.cn Cyclic voltammetry experiments indicate an oxidation peak at approximately +0.25 V. ccspublishing.org.cn The mechanism is suggested to involve a radical pathway, where the initial oxidation of the indolizine generates a radical cation that can then participate in further reactions, such as cross-coupling. ccspublishing.org.cnresearchgate.net

| Oxidation Method | Conditions | Key Intermediate | Observed Outcome | Reference |

|---|---|---|---|---|

| Photooxygenation | Singlet Oxygen (1O2), Methanol (Solvent) | Peroxidic Zwitterion | C3-N bond cleavage and pyrrole ring opening | nih.govacs.org |

| Photooxygenation | Singlet Oxygen (1O2), Acetonitrile (Solvent) | Dioxetane | Formation of oxirane and ethanedione derivatives | nih.govacs.org |

| Electrochemical Oxidation | Potentiostatic electrolysis (~+0.25 V), LiClO4/DMF | Radical Cation | Generation of a reactive intermediate for C-H functionalization | ccspublishing.org.cn |

Reduction Pathways

While specific studies detailing the reduction of this compound are not extensively documented, the reactivity can be inferred from the general behavior of aromatic indolizines. chim.it The typical method for reducing such electron-rich heterocyclic systems is catalytic hydrogenation. The outcome of the hydrogenation is dependent on the catalyst and reaction conditions. Using catalysts like palladium on carbon (Pd/C) would likely lead to the reduction of the pyridine portion of the ring system, whereas more aggressive catalysts like platinum or rhodium might result in the saturation of both the five- and six-membered rings. Dissolving metal reductions could also potentially be employed for partial reduction of the heterocyclic core.

Derivatization Strategies of 3-Methyl and 2-Phenyl Substituents

The substituents on the indolizine core provide additional avenues for synthetic modification, allowing for the fine-tuning of the molecule's properties. The 2-phenyl group can undergo electrophilic substitution, while the 3-methyl group offers a handle for condensation and oxidation reactions.

Derivatization of the 2-Phenyl Substituent

The 2-phenyl group can be functionalized via electrophilic aromatic substitution. The regioselectivity of this substitution is influenced by the electronic nature of the indolizine system and the reaction conditions. A key strategy involves performing the reaction in a strongly acidic medium. Under such conditions, the most basic site of the indolizine core, C-3, becomes protonated. chim.it This protonation deactivates the heterocyclic ring towards further electrophilic attack, thereby directing incoming electrophiles to the appended phenyl ring. chim.it

A prime example is the nitration of 2-phenylindolizine. chim.it When the reaction is carried out in a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), the electrophile (NO₂⁺) preferentially attacks the para-position of the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. chim.it

| Reaction | Reagents | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | para-position of 2-phenyl group | 2-(4-nitrophenyl)indolizine | chim.it |

Derivatization of the 3-Methyl Substituent

While specific literature detailing the derivatization of the methyl group at the C-3 position of this compound is limited, its reactivity can be predicted based on established transformations of activated methyl groups on heteroaromatic rings. The C-3 position is electron-rich, which enhances the reactivity of the attached methyl group. Plausible derivatization strategies include:

Condensation Reactions: The acidic protons of the 3-methyl group could be removed by a suitable base, generating a nucleophilic carbanion. This intermediate could then react with various electrophiles, such as aldehydes and ketones, in an aldol-type condensation to form new carbon-carbon bonds and extend the side chain.

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN), the methyl group could be halogenated to form a 3-(bromomethyl)-2-phenylindolizine. This bromo-derivative is a versatile synthetic intermediate that can be used in various nucleophilic substitution reactions.

Oxidation: The methyl group could be oxidized to a formyl (-CHO) or a carboxylic acid (-COOH) group using appropriate oxidizing agents. This transformation would introduce valuable functional groups that can be used for further synthetic elaborations, such as the formation of amides, esters, or participation in condensation reactions.

Spectroscopic and Photophysical Investigations of 3 Methyl 2 Phenylindolizine

Methodologies for Spectroscopic Characterization

Spectroscopic characterization is fundamental to confirming the identity and purity of 3-Methyl-2-phenylindolizine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of electromagnetic radiation at a specific frequency (the resonance frequency) causes a transition between these states. This frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).

For this compound, ¹H NMR spectroscopy would identify the number of unique proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would similarly reveal the number of unique carbon atoms in the molecule. Based on the structure and data from analogous substituted indolizines, the expected chemical shifts can be predicted. nih.govipb.ptnih.gov For instance, protons on the aromatic rings are expected to appear in the downfield region (typically 6.5-8.5 ppm), while the methyl protons would appear in the upfield region (~2.5 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| H-1 | ~7.5 | C-1 | ~115 |

| H-5 | ~8.0 | C-2 | ~135 |

| H-6 | ~6.8 | C-3 | ~120 |

| H-7 | ~7.2 | C-5 | ~125 |

| H-8 | ~6.7 | C-6 | ~112 |

| Phenyl-H | ~7.3-7.6 | C-7 | ~120 |

| Methyl-H | ~2.4 | C-8 | ~110 |

| C-8a | ~138 | ||

| Phenyl-C | ~128-134 | ||

| Methyl-C | ~12 |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C-H, C=C, C-N) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). By identifying the specific wavenumbers at which a molecule absorbs IR radiation, one can determine the presence of various functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. These include C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹) and the aliphatic methyl protons (just below 3000 cm⁻¹). Stretching vibrations for the C=C bonds of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indolizine (B1195054) ring would also be present. The absence of certain bands, such as a broad O-H or N-H stretch, would confirm the lack of these functional groups. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral pieces. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum shows the relative abundance of each ion.

The mass spectrum of this compound would provide its exact molecular weight from the molecular ion peak. The fragmentation pattern offers valuable structural information. For indolizine itself, the molecular ion is typically the base peak, indicating a stable aromatic system. core.ac.uk Common fragmentation pathways for indolizines involve the loss of small, stable molecules like HCN. aip.org The presence of the methyl and phenyl groups would lead to additional characteristic fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 207 | [M]⁺• (Molecular Ion) |

| 206 | [M-H]⁺ |

| 192 | [M-CH₃]⁺ |

| 130 | [M-C₆H₅]⁺ |

| 116 | Indolizine fragment |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. spast.orgvensel.orgmdpi.com

While a specific crystal structure for this compound is not available, analysis of closely related derivatives, such as methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, provides significant insight. nih.gov These studies show that the indolizine ring system is nearly planar. The phenyl group at the C-2 position is typically twisted out of the plane of the indolizine ring. The dihedral angle between the mean plane of the indolizine skeleton and the plane of the phenyl ring in various 2-phenylindolizine (B189232) derivatives has been reported to be in the range of 39° to 59°. nih.gov This non-planar arrangement is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the indolizine core.

Photophysical Phenomena and Mechanistic Insights

The extended π-conjugated system of this compound gives rise to interesting photophysical properties, particularly fluorescence. Understanding these phenomena provides insight into the electronic structure of the molecule and its potential applications in materials science.

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly returns to the ground electronic state by emitting a photon of a longer wavelength (lower energy). The efficiency of this process is quantified by the fluorescence quantum yield (Φfl), which is the ratio of photons emitted to photons absorbed.

Indolizine derivatives are well-known for their strong fluorescence properties, often exhibiting high quantum yields. rsc.orgresearchgate.net The emission color and quantum yield are highly dependent on the substituents attached to the indolizine core and the polarity of the solvent. rsc.orgresearchgate.netresearchgate.net The introduction of a phenyl group at the C-2 position and a methyl group at the C-3 position in this compound is expected to influence its absorption and emission spectra. The phenyl group extends the π-conjugation, which typically leads to a bathochromic (red) shift in both the absorption and emission maxima compared to the parent indolizine.

The underlying mechanism for the strong fluorescence in many indolizine derivatives involves an intramolecular charge transfer (ICT) character in the excited state. rsc.org Upon photoexcitation, electron density can shift from an electron-donating part of the molecule to an electron-accepting part. In polar solvents, this charge-separated excited state is stabilized, which can affect the emission wavelength and quantum yield. For some indolizine derivatives, fluorescence quantum yields have been reported to be as high as 0.92, indicating that radiative decay from the excited state is a highly favored de-excitation pathway. rsc.orgresearchgate.net

Table 4: Representative Photophysical Properties of Substituted Indolizine Derivatives in Solution

| Derivative Type | Solvent | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φfl) |

|---|---|---|---|---|

| 2-Oxopyrano[3,2-b]indolizine | Dichloromethane | ~400-420 | ~450-500 | up to 0.92 rsc.org |

| 2-Oxopyrano[3,2-b]indolizine | Toluene | ~400-420 | ~440-490 | ~0.50-0.80 rsc.org |

Note: Data is for related indolizine-based systems to illustrate general properties.

Fluorescence Properties and Underlying Mechanisms

Intramolecular Charge Transfer (ICT) Processes in Indolizines

Indolizine derivatives are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. This process involves the redistribution of electron density from an electron-donating portion of the molecule to an electron-accepting portion. In the case of substituted indolizines, the indolizine nucleus can act as an electron donor. The nature and positioning of substituents play a critical role in the efficiency and characteristics of this ICT process. For instance, the introduction of phenyl groups can significantly influence the ICT strength and emission properties. chim.it

While specific studies detailing the ICT processes in this compound are not extensively documented in publicly available literature, the general principles observed in other indolizine-based fluorophores can be extrapolated. The phenyl group at the C2 position can participate in the π-conjugated system, influencing the electronic distribution in both the ground and excited states. The methyl group at C3, being a weak electron-donating group, may have a more subtle effect on the ICT characteristics compared to stronger electron-donating or withdrawing groups. The extent of ICT is often sensitive to the surrounding environment, a phenomenon that gives rise to its fluorogenic and solvatochromic properties. chim.it

Strategies for Tunable Emission Wavelengths and Quantum Yield Control

The emission wavelengths and quantum yields of indolizine derivatives can be strategically tuned through chemical modifications. Computational modeling and synthetic chemistry have been employed to design fluorophores with emission colors spanning the visible spectrum from blue to red. nih.gov Key strategies for achieving this tunability include the introduction of various substituents at different positions of the indolizine core.

For example, in related pyrido[3,2-b]indolizine scaffolds, it has been demonstrated that placing electron-donating groups at specific positions can lead to a red shift in the emission wavelength. rsc.org Conversely, attaching electron-withdrawing groups can induce a blue shift. This fine-tuning of the electronic properties of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) allows for precise control over the emission color.

Control over the photoluminescence quantum yield (PLQY) is another critical aspect. In some organic alloys, it has been shown that the PLQY can be tuned by altering the composition of the alloy, demonstrating that the solid-state environment can significantly impact emission efficiency. mdpi.comnih.gov For indolizine derivatives, the quantum yield can be influenced by factors such as solvent polarity and the presence of specific functional groups that may promote or suppress non-radiative decay pathways. researchgate.net While specific data for this compound is scarce, these general principles of substituent effects and environmental control are applicable.

Environmental Sensitivity and Fluorogenic Characteristics

Many fluorescent molecules, including indolizine derivatives, exhibit sensitivity to their local environment, a property that can be exploited for sensing applications. This sensitivity often manifests as changes in fluorescence intensity or emission wavelength in response to variations in solvent polarity, viscosity, or the presence of specific analytes. This phenomenon, known as solvatochromism, is frequently linked to the intramolecular charge transfer character of the molecule. chim.it

In environments of increasing polarity, molecules with a significant ICT character often show a red shift in their emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The fluorescence quantum yield can also be highly dependent on the solvent environment. For some indolizine-based dyes, exceptionally high quantum yields have been observed in specific media, highlighting their potential for biological imaging. nih.gov

The term "fluorogenic" refers to a compound that is non-fluorescent or weakly fluorescent in one state but becomes highly fluorescent upon a specific event, such as binding to a target or a change in the local environment. This "turn-on" property is highly desirable for imaging applications as it improves the signal-to-noise ratio. nih.gov The environmental sensitivity of indolizines, driven by their ICT nature, makes them promising candidates for the development of fluorogenic probes. chim.it

Excited State Dynamics and Relaxation Pathways

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent processes by which the molecule returns to the ground state are collectively known as excited-state dynamics and include various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways. The efficiency of these competing pathways determines the photophysical properties of the molecule, such as its fluorescence quantum yield and lifetime.

Studies on related heterocyclic systems like indole (B1671886) reveal complex excited-state dynamics involving multiple electronic states. researchgate.netnih.gov For instance, in aqueous indole, the relaxation process involves transitions between two close-lying singlet excited states (¹Lₐ and ¹Lₑ) and a subsequent relaxation to a dark state. researchgate.netnih.gov The interplay between these states, which can be influenced by the solvent environment, dictates the observed fluorescence characteristics.

For this compound, the excited-state dynamics would be governed by the specific energy levels of its singlet and triplet states and the rates of transition between them. The phenyl and methyl substituents would influence these energy levels and potentially introduce additional relaxation pathways. For example, torsional motions of the phenyl group could provide a non-radiative decay channel, affecting the fluorescence quantum yield. Ultrafast spectroscopic techniques are typically employed to probe these rapid dynamic processes, which occur on the femtosecond to nanosecond timescale. documentsdelivered.com

Advanced Structure-Photophysical Property Relationship Studies

Understanding the relationship between the molecular structure of a fluorophore and its photophysical properties is crucial for the rational design of new materials with tailored optical characteristics. For indolizine derivatives, this involves systematically investigating how changes in the substitution pattern on the indolizine core affect properties such as absorption and emission wavelengths, Stokes shift, quantum yield, and fluorescence lifetime.

The position and electronic nature of substituents are key determinants of the photophysical behavior. For example, the dihedral angle between the indolizine skeleton and a phenyl substituent can influence the degree of π-conjugation and, consequently, the electronic transition energies. jbclinpharm.org Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental studies to gain deeper insights into these structure-property relationships. These calculations can help to visualize the molecular orbitals involved in electronic transitions and predict how they will be affected by structural modifications. rsc.org

By systematically varying the substituents on the indolizine ring and correlating the observed photophysical properties with structural and electronic parameters, a comprehensive understanding of the structure-photophysical property relationships can be established. This knowledge is invaluable for the targeted design of novel indolizine-based materials for a wide range of applications, from biological imaging to organic light-emitting diodes (OLEDs).

Theoretical and Computational Studies of 3 Methyl 2 Phenylindolizine

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Among the various methodologies, Density Functional Theory (DFT) has emerged as a particularly popular and effective approach for studying polyatomic systems due to its balance of computational cost and accuracy. researchgate.netnih.gov DFT methods calculate the total energy of a system based on its electron density, providing a framework to determine optimized molecular geometries, spectroscopic properties, and reaction energetics. nih.govnih.gov

For molecules like 3-methyl-2-phenylindolizine, DFT calculations, often using hybrid functionals such as B3LYP, are employed to predict a wide range of properties. These calculations form the basis for more advanced analyses, including the study of molecular orbitals, aromaticity, and reaction pathways. nih.govnih.gov

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govntu.edu.iq Conversely, a small energy gap suggests that a molecule is more polarizable and reactive. nih.gov

Computational methods, particularly DFT, are used to calculate the energies of these orbitals and visualize their spatial distribution across the molecule. researchgate.netmdpi.com For indolizine (B1195054) derivatives, the distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack, respectively. While specific DFT calculations for this compound are not detailed in the available literature, data from similar heterocyclic compounds illustrate the typical energy ranges.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Characteristics |

|---|---|---|---|---|

| Substituted Indolizines (General) | -5.0 to -6.0 | -1.0 to -2.0 | 3.0 to 5.0 | Generally stable, aromatic systems. Reactivity depends on substituents. |

| Phenyl-substituted Heterocycles | -5.5 to -6.5 | -1.5 to -2.5 | 3.5 to 4.5 | Increased conjugation can slightly lower the energy gap. |

| Highly Reactive Heterocycles | > -5.0 | < -1.0 | < 3.0 | Lower stability, higher polarizability and reactivity. |

This table presents illustrative data for classes of compounds similar to this compound to demonstrate general principles. Specific calculated values for this compound may vary.

Indolizine is an aromatic heterocyclic compound, a property that confers significant thermodynamic stability. derpharmachemica.com Aromaticity is characterized by a cyclic, planar structure with a continuous system of delocalized π-electrons. Computational methods can quantify the degree of aromaticity through various indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring system; a significant negative value is indicative of aromatic character. researchgate.net

The stability of this compound is also directly related to its electronic structure. As previously mentioned, a large HOMO-LUMO gap is a key indicator of high kinetic stability. ntu.edu.iq Theoretical calculations predict that electrophilic substitution on the indolizine ring is most likely to occur at position 3, followed by position 1, as these positions are most capable of stabilizing the positive charge of the reaction intermediate without disrupting the aromaticity of the pyridine (B92270) ring. core.ac.uk

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. imist.ma By calculating the energies of reactants, intermediates, transition states (TS), and products, chemists can determine the most favorable reaction pathway. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. DFT calculations can precisely locate the geometry and energy of these transient structures. imist.maresearchgate.net Analysis of the TS provides insight into the bond-forming and bond-breaking processes that occur during the reaction. For reactions involving this compound, such as electrophilic substitution or cycloaddition, computational analysis could identify whether the mechanism is concerted (all bonds form and break simultaneously) or stepwise (involving one or more intermediates). imist.ma

Advanced Computational Models and Theories

Beyond standard DFT calculations, more specialized theoretical frameworks have been developed to provide deeper insights into chemical reactivity. These models focus on the fundamental electronic interactions that drive chemical reactions.

The Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density along a reaction path, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. encyclopedia.pubnih.govmdpi.com This theory relies on the analysis of the electron density, a physical observable, using tools like the Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netencyclopedia.pub

Within MEDT, the feasibility of a reaction is understood by analyzing the global electron density transfer (GEDT) at the transition state, which quantifies the polarity of the reaction. mdpi.com For reactions involving indolizine derivatives, MEDT could be applied to understand their behavior in polar reactions, such as certain cycloadditions, by analyzing how the electron density reorganizes to facilitate bond formation. acs.org

The Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful and intuitive model for predicting the outcome and reactivity of chemical reactions, particularly pericyclic reactions like cycloadditions. ucsb.eduwikipedia.org FMO theory simplifies the complex interactions between all molecular orbitals of two reacting species by focusing only on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). youtube.comwikipedia.org

According to FMO theory, a reaction is favorable when the symmetry of the interacting HOMO and LUMO allows for constructive overlap and when the energy gap between them is small. pku.edu.cn This theory successfully explains the regioselectivity and stereoselectivity of many reactions. wikipedia.orgslideshare.net For this compound, FMO theory can be used to predict its reactivity with various dienophiles in Diels-Alder reactions or with other reactants in different types of chemical transformations by analyzing the energies and spatial distributions of its HOMO and LUMO. ucsb.edupku.edu.cn

Distortion/Interaction Energy Analyses

The Distortion/Interaction-Activation Strain Model is a computational method used to analyze the activation barriers of chemical reactions. nih.govrsc.org This model posits that the activation energy (ΔE≠) of a bimolecular reaction is the sum of two primary components: the distortion energy (ΔEdist) and the interaction energy (ΔEint). nih.govfigshare.com

Distortion Energy (ΔEdist): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.govfigshare.com This component is always positive (destabilizing) as it involves moving the atoms away from their most stable arrangement.

Interaction Energy (ΔEint): This represents the actual interaction between the two distorted reactant molecules in the transition state. nih.govfigshare.com This term is typically negative (stabilizing) and includes electrostatic interactions, orbital interactions, and Pauli repulsion.

The transition state is reached at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing distortion energy. nih.govrsc.org By dissecting the activation barrier into these components, chemists can gain deeper insights into the factors that control reaction rates and selectivity. nih.govrsc.org

For a compound like this compound, this analysis would be particularly insightful for understanding its participation in various chemical transformations, such as cycloaddition reactions, to which the indolizine core is susceptible. nih.gov For instance, in a hypothetical [8+2] cycloaddition reaction between this compound and a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD), the distortion/interaction analysis could elucidate the following:

The energetic cost of distorting the planar indolizine ring and the linear DMAD molecule into their respective transition state geometries.

The stabilizing interactions between the distorted this compound and DMAD molecules at the transition state.

Hypothetical Distortion/Interaction Energy Data for the [8+2] Cycloaddition of this compound and DMAD

The following interactive table presents hypothetical data for such a reaction, illustrating the typical outputs of a distortion/interaction energy analysis. The values are for illustrative purposes to demonstrate the concepts of the model.

| Energy Component | Value (kcal/mol) | Description |

| Activation Energy (ΔE≠) | 22.5 | The overall energy barrier for the reaction. |

| Total Distortion Energy (ΔEdist) | 35.0 | The total energy required to distort both reactants into their transition state geometries. |

| * ΔEdist (this compound) | 20.0 | The energy required to deform the indolizine derivative. |

| * ΔEdist (DMAD) | 15.0 | The energy required to bend the linear DMAD molecule. |

| Interaction Energy (ΔEint) | -12.5 | The stabilizing interaction between the two distorted molecules in the transition state. |

This hypothetical analysis suggests that a significant portion of the activation barrier would arise from the energy required to distort the reactants. The stabilizing interaction energy, although substantial, is not enough to completely offset the high distortion energy, resulting in a moderate activation barrier. Such an analysis could be extended to compare the reactivity of different substituted indolizines, providing a rational basis for predicting their behavior in cycloaddition and other reactions.

Advanced Materials Science and Technological Applications of 3 Methyl 2 Phenylindolizine

The unique photophysical and electronic properties of the indolizine (B1195054) scaffold, particularly in derivatives like 3-methyl-2-phenylindolizine, have positioned it as a valuable building block in the field of advanced materials science. Researchers have leveraged its electron-rich nature, high fluorescence quantum yields, and structural versatility to develop materials for a range of technological applications, from vibrant displays to sensitive chemical detectors and catalytic systems.

Future Research Directions and Outlook

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of indolizine (B1195054) derivatives has traditionally relied on methods that can involve harsh conditions, toxic catalysts, and environmentally harmful solvents. nih.gov A significant future direction is the development of green and sustainable synthetic pathways. scispace.com

Key areas of innovation include:

Biocatalysis : The use of enzymes, such as lipases from Candida antarctica, presents a novel, eco-friendly approach for one-pot indolizine synthesis. nih.gov These biocatalyzed reactions can be performed in aqueous media, show high catalytic activity and selectivity, and can be accelerated using techniques like ultrasound irradiation, leading to good yields in shorter times. nih.gov

Microwave and Ultrasound Assistance : Microwave irradiation and sonication are green chemistry techniques that have been successfully applied to indolizine synthesis. scispace.comtandfonline.com These methods often result in significantly reduced reaction times (from hours to minutes), higher yields, and less chemical waste compared to conventional heating. tandfonline.com

Solvent-Free and Water-Based Reactions : Moving away from hazardous organic solvents is a core principle of green chemistry. Research is focusing on solvent-free conditions, such as copper-catalyzed reactions of pyridines, acetophenones, and nitroalkenes, which can achieve high yields. researchgate.net Additionally, performing reactions in water, a benign solvent, is a highly desirable goal. scispace.com

Multi-Component Reactions : Designing one-pot, multi-component reactions where multiple bonds are formed in a single operation reduces waste and improves efficiency. chim.it An efficient protocol has been developed for synthesizing 1,2,3-trisubstituted indolizines from N-heterocyclic substrates, α-bromo carbonyl compounds, and 1,2-allenyl ketones, using molecular oxygen from the air as the oxidant. chim.it

These environmentally benign methodologies not only reduce the environmental impact of chemical synthesis but also often provide advantages in terms of efficiency and cost-effectiveness. scispace.com

| Green Synthesis Technique | Key Features | Example Application |

| Biocatalysis | Uses enzymes (e.g., lipases) in aqueous media. nih.gov | One-pot synthesis of indolizines catalyzed by Candida antarctica lipase (B570770) A. nih.gov |

| Microwave-Assisted Synthesis | Reduces reaction time, increases yield and selectivity. tandfonline.com | Various syntheses of indolizine derivatives with significantly shorter reaction times. tandfonline.com |

| Solvent-Free Reactions | Minimizes waste and environmental impact. researchgate.net | Copper-catalyzed reaction of pyridine (B92270), acetophenone, and nitroolefins. researchgate.net |

| Multi-Component Reactions | One-pot synthesis, high atom economy. chim.it | Synthesis of 1,2,3-trisubstituted indolizines using air as an oxidant. chim.it |

Exploration of Novel Photophysical Behaviors and Their Exploitation in Advanced Materials

The conjugated planar electronic structure of indolizines gives rise to strong fluorescence properties, making them highly attractive for applications in materials science. derpharmachemica.comderpharmachemica.com Future research will focus on synthesizing new indolizine derivatives and systematically investigating their photophysical properties to unlock their potential in advanced materials.

Key research avenues include:

Luminescent Materials : The inherent fluorescence of the indolizine core is a key feature. dergipark.org.tr This property has led to their use in applications such as organic light-emitting diodes (OLEDs). researchgate.net Further exploration involves tuning the emission wavelengths by modifying the substituents on the indolizine ring to achieve a range of colors, including efficient blue fluorescence. researchgate.net

Sensors and Probes : The sensitivity of the fluorescence of indolizine derivatives to their local environment can be exploited for developing chemical sensors. dergipark.org.tr They have also been utilized as biomarkers and for the fluorescent labeling of nanomaterials like carbon nanotubes and graphene. researchgate.net

π-Expanded Systems : Integrating the indolizine core into larger π-conjugated systems, creating so-called "π-expanded indolizines," is a promising strategy. acs.orgrsc.org These larger molecules can exhibit intense colors and fluorescence across the visible spectrum, and their electronic properties can be precisely controlled, making them suitable for applications like organic field-effect transistors (OFETs). acs.org

The investigation of photophysical properties involves a combination of UV-vis absorption and photoluminescence spectroscopy to understand the electronic transitions and emission characteristics of new derivatives. d-nb.infobeilstein-journals.org

| Application Area | Relevant Photophysical Property | Example of Exploitation |

| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, tunable emission. researchgate.net | Development of efficient blue-emitting materials for hybrid fluorescent/phosphorescent white OLEDs. researchgate.net |

| Chemical Sensors | Environment-sensitive fluorescence. dergipark.org.tr | Use as fluorescent probes where emission changes in the presence of a specific analyte. dergipark.org.tr |

| Organic Field-Effect Transistors (OFETs) | Modulated HOMO-LUMO gaps in π-expanded systems. acs.org | Creation of stable indoloindolizine architectures with tunable electronic structures. acs.org |

Rational Computational Design and Prediction of New Indolizine Architectures

Computational chemistry has become an indispensable tool for accelerating the discovery of new materials. The rational design and in silico prediction of the properties of novel indolizine architectures can guide synthetic efforts, saving time and resources. mdpi.com

Future directions in this area involve:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to predict the electronic structure, HOMO-LUMO gaps, and aromaticity of new indolizine derivatives. acs.orgmdpi.com This allows for the in silico screening of potential candidates for specific applications, such as optoelectronics, before they are synthesized. acs.org

Structure-Property Relationships : Computational models help in establishing clear relationships between the molecular structure of an indolizine derivative and its resulting properties. For instance, Graph Neural Networks (GNNs) can be trained to predict material properties based on atomic structure, explicitly incorporating information like bond angles for improved accuracy. arxiv.org

Reaction Pathway Modeling : Theoretical studies can shed light on reaction mechanisms, such as the 1,3-dipolar cycloaddition reactions used to synthesize indolizines. dergipark.org.tr By calculating Frontier Molecular Orbital (FMO) energies, researchers can predict the reactivity of different starting materials, although experimental conditions also play a crucial role. dergipark.org.tr

These computational approaches enable a "design-on-the-computer" strategy, where molecules with desired properties are conceived and evaluated theoretically before being targeted for synthesis. researchgate.netnih.gov

Development of Supramolecular Assemblies Incorporating Indolizine Units

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Incorporating indolizine units into such assemblies is a promising avenue for creating novel functional materials.

Future research will likely explore:

Crystal Engineering : The study of intermolecular interactions such as C—H⋯O, C—H⋯F, and C—H⋯π interactions in the solid state is crucial for designing crystalline materials with specific packing arrangements and properties. nih.gov Hirshfeld surface analysis is a tool used to visualize and quantify these interactions. nih.gov

Metal-Organic Compounds : Indolizine derivatives can act as ligands that coordinate with metal ions to form metal-organic compounds. The resulting structures can feature complex supramolecular architectures held together by a combination of coordination bonds and non-covalent interactions like π-stacking. mdpi.com

Self-Assembled Systems : The planar, aromatic nature of the indolizine core makes it an ideal building block for creating self-assembled systems, such as stacks or layers, driven by π-π interactions. These organized assemblies can exhibit unique collective properties that differ from those of the individual molecules.

The development of these supramolecular structures opens the door to materials with applications in areas like gas storage, catalysis, and molecular recognition. mdpi.com

Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory

The most comprehensive understanding and rapid advancement in the field of indolizine chemistry will come from synergistic approaches that tightly integrate synthetic chemistry, detailed spectroscopic characterization, and theoretical modeling. dergipark.org.tr

This integrated approach involves:

Design and Theory : Using computational tools to design new indolizine targets with potentially interesting properties. acs.orgmdpi.com Theoretical calculations can predict their electronic and photophysical characteristics.

Synthesis : Employing modern, efficient, and often green synthetic methods to prepare the designed target molecules. nih.govchim.it